molecular formula C7H10BrNOS B13196489 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole

5-(3-Bromopropyl)-3-methoxy-1,2-thiazole

Cat. No.: B13196489
M. Wt: 236.13 g/mol
InChI Key: XMEHFYZCXZLKHW-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)-3-methoxy-1,2-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromopropyl group and a methoxy group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole typically involves the reaction of 3-methoxy-1,2-thiazole with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromopropyl)-3-methoxy-1,2-thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-(3-aminopropyl)-3-methoxy-1,2-thiazole derivative.

Scientific Research Applications

5-(3-Bromopropyl)-3-methoxy-1,2-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromopropyl)-3-methoxy-1,2-thiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromopropyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA, which can lead to changes in cellular function or induce cell death.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopropyltrimethoxysilane: This compound also contains a bromopropyl group but is attached to a silicon atom instead of a thiazole ring.

    3-Bromopropylamine: Similar in structure but contains an amine group instead of a thiazole ring.

    3-Bromopropylbenzene: Contains a bromopropyl group attached to a benzene ring.

Uniqueness

5-(3-Bromopropyl)-3-methoxy-1,2-thiazole is unique due to the presence of both a thiazole ring and a bromopropyl group. This combination imparts distinct chemical properties, such as the ability to participate in a wide range of chemical reactions and potential biological activities. The methoxy group further enhances its reactivity and solubility, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

5-(3-bromopropyl)-3-methoxy-1,2-thiazole

InChI

InChI=1S/C7H10BrNOS/c1-10-7-5-6(11-9-7)3-2-4-8/h5H,2-4H2,1H3

InChI Key

XMEHFYZCXZLKHW-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)CCCBr

Origin of Product

United States

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